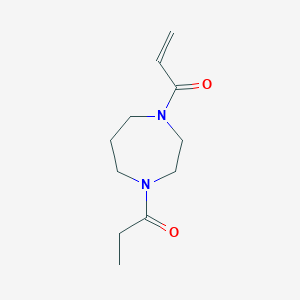

1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-3-10(14)12-6-5-7-13(9-8-12)11(15)4-2/h3H,1,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBATOZUABEEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCN(CC1)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one can be achieved through several methods. One notable method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This enzymatic process allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess . The reaction conditions typically involve the use of specific imine reductases, which catalyze the reductive amination of the corresponding aminoketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing an efficient and environmentally friendly method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new chemical entities.

Biology: In biological research, the compound can be used to study the effects of diazepane derivatives on various biological systems.

Medicine: The compound’s potential pharmaceutical properties make it a candidate for drug development. It may be investigated for its efficacy in treating various medical conditions.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following diazepane/piperazine-based ketones share structural motifs with the target compound but differ in substituents, which influence their physicochemical and biological properties.

Structural Analogs in the Diazepane/Piperazine Series

Table 1: Key Structural Analogs and Properties

Substituent Effects on Reactivity and Bioactivity

- Prop-2-enoyl Group: The target compound’s α,β-unsaturated ketone is absent in analogs like 1016684-28-8 (methoxyphenyl) and 926198-21-2 (dimethyl). This group increases electrophilicity, enabling covalent interactions with biological targets (e.g., cysteine residues) .

- Aromatic vs.

- Synthetic Accessibility: Yields for analogs range from 69% (5h) to 94% (5g), suggesting that introducing the prop-2-enoyl group may require optimized conditions to avoid polymerization or side reactions .

Spectroscopic and Physicochemical Properties

- NMR Shifts: The methoxy group in 1016684-28-8 causes downfield shifts in aromatic protons (δ ~6.8–7.4 ppm), whereas the prop-2-enoyl group in the target compound would show characteristic vinyl proton signals (δ ~5.5–7.0 ppm) .

- Melting Points: Solid analogs like 5f (117–119°C) and 5h (80–82°C) demonstrate substituent-dependent crystallinity, while liquid analogs (e.g., 5d, 5e) highlight flexibility from non-planar groups .

Biological Activity

1-(4-Prop-2-enoyl-1,4-diazepan-1-yl)propan-1-one is a compound belonging to the class of diazepanes, which are characterized by their seven-membered nitrogen-containing ring structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a diazepane ring substituted with a prop-2-enoyl group, which may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study involving 1,4-benzodiazepine derivatives demonstrated that modifications to the diazepane structure can enhance antitumor activity by affecting the compound's interaction with cellular targets and metabolic pathways .

Neuropharmacological Effects

Diazepanes are often investigated for their neuropharmacological effects. The presence of the diazepane ring suggests potential anxiolytic or sedative properties. Compounds in this class have been shown to modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety and mood regulation.

Case Study 1: Antitumor Efficacy

A pivotal study highlighted the antitumor efficacy of a related diazepane derivative in vivo. The results indicated that the compound significantly inhibited tumor growth in animal models, suggesting its potential as a chemotherapeutic agent. The study emphasized the importance of structural modifications in enhancing drug-like properties and therapeutic efficacy .

Case Study 2: Structure-Metabolism Relationship

Another research effort focused on the structure-metabolism relationship of diazepane derivatives. By substituting hydrogen atoms with deuterium in similar compounds, researchers were able to elucidate how these changes affected metabolic stability and bioavailability. The findings revealed that certain modifications led to improved pharmacokinetic profiles, making these compounds more viable for clinical use .

Biological Activity Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.